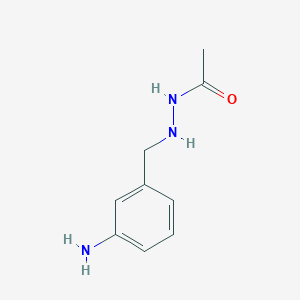

Acetic acid, 2-(m-aminobenzyl)hydrazide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

91267-31-1 |

|---|---|

Molecular Formula |

C9H13N3O |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

N'-[(3-aminophenyl)methyl]acetohydrazide |

InChI |

InChI=1S/C9H13N3O/c1-7(13)12-11-6-8-3-2-4-9(10)5-8/h2-5,11H,6,10H2,1H3,(H,12,13) |

InChI Key |

BXEKMICLEJGGAA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NNCC1=CC(=CC=C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Acetic Acid, 2 M Aminobenzyl Hydrazide

Retrosynthetic Analysis and Strategic Disconnections Leading to the Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For Acetic acid, 2-(m-aminobenzyl)hydrazide, the primary disconnection points are the amide and the C-N bonds of the hydrazide moiety. The most logical disconnection is at the amide bond, which simplifies the molecule into two key precursors: a substituted hydrazine (B178648) and an activated acetic acid derivative.

A primary retrosynthetic disconnection breaks the amide bond of the hydrazide, leading to (3-aminobenzyl)hydrazine and an acetylating agent like acetyl chloride or acetic anhydride (B1165640). This is a common and effective strategy for forming hydrazides.

Further disconnection of the (3-aminobenzyl)hydrazine at the C-N bond between the benzyl (B1604629) group and the hydrazine points to 3-aminobenzyl halide and hydrazine. This approach involves the alkylation of hydrazine, which can sometimes lead to mixtures of mono- and di-alkylated products and requires careful control of reaction conditions.

An alternative disconnection can be envisioned by breaking the N-N bond of the hydrazide. However, this is generally not a synthetically viable strategy for the initial construction of the hydrazide core.

Established Synthetic Routes to this compound

The established synthesis of this compound typically involves a multi-step process. These routes often focus on building the molecule sequentially, with careful consideration of protecting groups and reaction conditions to ensure high yields and purity.

Multi-Step Synthesis Pathways and Their Optimization

A common pathway commences with the reduction of 3-nitrobenzonitrile (B78329) to 3-nitrobenzylamine. This can be achieved using various reducing agents, such as borane-tetrahydrofuran (B86392) complex or catalytic hydrogenation. The resulting amine is then protected, for example, with a Boc group, to prevent side reactions in subsequent steps. The protected 3-nitrobenzylamine is then reacted with a hydrazine derivative. Following this, the nitro group is reduced to an amine, and the protecting group is removed. The final step involves the acylation of the hydrazine moiety with acetic anhydride or a similar acetylating agent.

Optimization of these pathways often involves screening different solvents, reaction times, and temperatures to maximize the yield of each step. The choice of protecting group is also critical to ensure efficient removal without affecting other functional groups in the molecule.

Control of Reaction Conditions for Enhanced Selectivity and Yield

Precise control over reaction conditions is paramount in the synthesis of this compound to achieve high selectivity and yield. For instance, during the alkylation of hydrazine with an m-aminobenzyl halide, the stoichiometry of the reactants is crucial to minimize the formation of bis-alkylated products. Using a large excess of hydrazine can favor the desired mono-alkylation.

In the final acylation step, the temperature and the choice of base are important. The reaction is often carried out at low temperatures to prevent over-acylation or side reactions involving the amino group on the benzene (B151609) ring. The use of a non-nucleophilic base can help to deprotonate the hydrazine selectively, facilitating its reaction with the acetylating agent.

| Step | Reagents and Conditions | Purpose |

| 1. Nitrile Reduction | 3-nitrobenzonitrile, Reducing Agent (e.g., BH3-THF) | Reduction of the nitrile to a primary amine. |

| 2. Amine Protection | 3-nitrobenzylamine, Protecting Group (e.g., (Boc)2O) | Protection of the benzylamine (B48309) to prevent side reactions. |

| 3. Hydrazine Introduction | Protected amine, Hydrazine hydrate (B1144303) | Formation of the hydrazide precursor. |

| 4. Nitro Group Reduction | Nitro-intermediate, Reducing Agent (e.g., H2, Pd/C) | Reduction of the nitro group to the primary amine. |

| 5. Deprotection | Protected intermediate, Acid (e.g., TFA) | Removal of the protecting group. |

| 6. Acylation | (3-aminobenzyl)hydrazine, Acetic anhydride | Final acylation to form the target compound. |

Innovative and Sustainable Approaches in this compound Synthesis

Recent advancements in synthetic chemistry have opened up new avenues for the synthesis of complex molecules like this compound, with a focus on sustainability and efficiency.

Catalytic Strategies (e.g., Organocatalysis, Metal-Catalysis)

Catalytic methods offer significant advantages over stoichiometric approaches, including milder reaction conditions, higher atom economy, and reduced waste. For the synthesis of this compound, metal catalysis could be employed in several steps. For example, the reduction of the nitro group can be efficiently carried out using catalytic hydrogenation with catalysts like palladium on carbon.

Organocatalysis, which uses small organic molecules as catalysts, could also be explored. For instance, certain organocatalysts could promote the selective acylation of the hydrazine in the presence of the aniline (B41778). While specific applications of these catalytic strategies to the synthesis of this particular molecule are not yet widely reported, they represent a promising area for future research.

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous benefits, including enhanced safety, better heat and mass transfer, and the potential for automation. The synthesis of this compound could be adapted to a flow process.

Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles into the synthesis of "this compound" is crucial for developing environmentally benign and efficient processes. Key strategies include the use of alternative energy sources, solvent-free reaction conditions, and catalytic methods.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net For the synthesis of hydrazides, microwave-assisted methods can be applied to the direct reaction of a carboxylic acid or its ester with a hydrazine derivative. acs.orggoogle.com In the context of "this compound," a potential microwave-assisted route would involve the reaction of m-aminobenzylhydrazine with acetic acid or ethyl acetate. The use of microwave energy can enhance the reaction rate, potentially minimizing the formation of side products.

Solvent-Free Grinding Technique:

A highly efficient and environmentally friendly approach for hydrazide synthesis involves the use of solvent-free grinding. organic-chemistry.org This mechanochemical method typically involves grinding a carboxylic acid with hydrazine hydrate at room temperature. The reaction often proceeds to completion within minutes, yielding the desired hydrazide in high purity after simple work-up. organic-chemistry.org This technique could be adapted for the synthesis of "this compound" by grinding m-aminobenzylhydrazine with acetic acid. The absence of a solvent simplifies the purification process and reduces waste generation.

Organocatalysis:

The use of small organic molecules as catalysts (organocatalysis) offers a green alternative to metal-based catalysts, which are often toxic and expensive. reddit.com Proline and its derivatives have been shown to be effective organocatalysts for various organic transformations, including the synthesis of hydrazide derivatives. While specific applications to "this compound" are not documented, the principles of organocatalysis could be explored to develop a more sustainable synthetic route. Pyrrolidine-based organocatalysts have also shown effectiveness in various reactions. nih.govinsights.bio

Table 1: Comparison of Conventional and Green Synthetic Methods for Hydrazide Synthesis

| Feature | Conventional Method (e.g., Reflux in Solvent) | Microwave-Assisted Synthesis | Solvent-Free Grinding |

| Energy Source | Thermal (heating mantle) | Microwave irradiation | Mechanical energy |

| Reaction Time | Hours | Minutes acs.org | Minutes organic-chemistry.org |

| Solvent Use | High | Low to none | None |

| Yield | Often moderate to good | Generally high acs.orggoogle.com | High organic-chemistry.org |

| Work-up | Often involves extraction and chromatography | Simplified | Simple crystallization |

| Environmental Impact | Higher (solvent waste, energy consumption) | Lower | Significantly lower |

Chemo-, Regio-, and Stereoselective Considerations in this compound Synthesis

The synthesis of "this compound" requires careful control of chemo- and regioselectivity due to the presence of three nucleophilic nitrogen atoms: the two nitrogens of the hydrazine moiety and the aromatic amino group of the m-aminobenzyl substituent.

The key challenge lies in the selective acylation of the terminal nitrogen atom of the hydrazine group. The relative nucleophilicity of these centers plays a critical role. Generally, hydrazines are considered more nucleophilic than primary amines. masterorganicchemistry.com Within the hydrazine moiety, the terminal nitrogen (NH2) is typically more nucleophilic than the substituted nitrogen. However, the presence of the electron-donating aminobenzyl group can influence the reactivity of the aromatic amine.

Strategies for Selective Acylation:

Control of Reaction Conditions: The choice of solvent, temperature, and acylating agent can influence the selectivity of the reaction. For instance, using a less reactive acylating agent, such as an ester (e.g., ethyl acetate) instead of an acyl chloride, under mild conditions might favor acylation at the more nucleophilic terminal hydrazine nitrogen.

Use of Protecting Groups: A common strategy to achieve selectivity is the use of protecting groups. The aromatic amino group could be temporarily protected, for example, as a carbamate (B1207046) (e.g., Boc or Cbz group). Following the selective acylation of the hydrazine, the protecting group can be removed.

Catalytic Methods: Specific catalysts can direct the acylation to a particular nitrogen atom. For example, 4-aminopyridine (B3432731) has been used to control the regioselective acylation of N-tosylhydrazide. acs.org While not directly applicable here, this demonstrates the potential of catalysis in controlling selectivity.

Stereoselectivity:

As "this compound" does not possess a chiral center, stereoselectivity is not a consideration in its synthesis unless chiral starting materials or catalysts are employed to introduce chirality for specific applications.

Table 2: Chemo- and Regioselective Considerations in the Synthesis of this compound

| Nucleophilic Site | Relative Nucleophilicity (General Trend) | Potential for Acylation | Strategy for Selective Synthesis |

| Terminal Hydrazine Nitrogen (-NH2) | High masterorganicchemistry.com | High | Optimize reaction conditions (mild acylating agent, low temperature) |

| Substituted Hydrazine Nitrogen (-NH-) | Moderate | Moderate | Generally less reactive than the terminal nitrogen |

| Aromatic Amino Nitrogen (-NH2) | Moderate to High (activated by benzyl group) | High | Use of protecting groups on the aromatic amine |

Process Chemistry Aspects and Scalability of Synthetic Methods

The transition from a laboratory-scale synthesis to a large-scale industrial process requires consideration of several factors, including safety, cost-effectiveness, and ease of operation.

Scalable Synthetic Routes:

Continuous Flow Synthesis: Continuous flow chemistry offers significant advantages for the scalable production of hydrazides. masterorganicchemistry.com This technology allows for precise control of reaction parameters (temperature, pressure, residence time), leading to improved safety, consistency, and higher throughput compared to batch processes. A continuous flow setup for the synthesis of "this compound" could involve pumping a stream of m-aminobenzylhydrazine and an acetylating agent through a heated reactor coil. masterorganicchemistry.com

Reactive Distillation: For syntheses starting from an ester, such as ethyl acetate, reactive distillation can be an effective scalable method. msu.edu In this process, the reaction and separation occur simultaneously in a single unit. As the reaction proceeds, the alcohol byproduct (ethanol) is continuously removed by distillation, driving the reaction to completion. msu.edu

Purification and Work-up:

"this compound" is expected to be a polar compound, potentially with good water solubility. This can present challenges for purification using standard organic solvent-based chromatography.

Crystallization: If the product is a stable solid, crystallization is often the most efficient and scalable purification method.

Aqueous Normal-Phase Chromatography: For highly polar compounds that are difficult to purify by conventional methods, aqueous normal-phase flash chromatography can be a suitable technique. biotage.com This method uses a polar stationary phase (e.g., amine-functionalized silica) with a mobile phase containing water and an organic solvent like acetonitrile. biotage.com

Salt Formation and Extraction: The basic nature of the amino and hydrazine groups allows for the formation of salts (e.g., hydrochloride salts). This can be exploited for purification, as the salt may have different solubility properties than the free base, potentially facilitating its separation from less basic impurities.

Safety Considerations:

Hydrazine and its derivatives are known to be toxic and potentially explosive. Therefore, appropriate safety precautions must be taken, especially on a large scale. Continuous flow reactors can mitigate some of these risks by minimizing the volume of hazardous material at any given time. acs.org

Elucidating Reaction Mechanisms and Reactivity of Acetic Acid, 2 M Aminobenzyl Hydrazide

Mechanistic Pathways of Reactions Involving the Hydrazide Moiety

The hydrazide group (R-CO-NH-NH2) is a versatile functional group derived from carboxylic acids and hydrazine (B178648). nih.gov It is a key building block in the synthesis of various heterocyclic compounds and other complex organic molecules. nih.govnih.gov Its reactivity is characterized by the nucleophilicity of the terminal nitrogen atom and the chemistry of the N-N bond.

Nucleophilic Acyl Substitution and Condensation Reactions

The terminal -NH2 group of the hydrazide is a potent nucleophile, readily participating in reactions with electrophilic carbonyl compounds. A primary example is the condensation reaction with aldehydes and ketones to form acylhydrazones. nih.govwikipedia.org This reaction typically proceeds under mild, often acidic, conditions which may be incompatible with some biological targets; however, nucleophilic catalysts like aniline (B41778) can facilitate the reaction at a biocompatible pH. nih.gov The mechanism involves the nucleophilic attack of the hydrazide's terminal nitrogen on the carbonyl carbon, followed by dehydration to yield the stable acylhydrazone product. wikipedia.org

Hydrazides can also undergo acylation when treated with acylating agents like acyl chlorides or even carboxylic acids under certain conditions. pharm.or.jp For instance, reacting a hydrazide with acetic acid can lead to N-acetylation on the terminal amino group. pharm.or.jpnih.gov The rate of this acylation is dependent on factors such as the concentration of the acid. pharm.or.jp Furthermore, activated amides can react with hydrazine hydrate (B1144303) to produce acyl hydrazides, demonstrating the utility of N-activation strategies for synthesizing these compounds under mild, transition-metal-free conditions. researchgate.netorganic-chemistry.org

Table 1: Representative Nucleophilic Reactions of Hydrazides

| Reactant 1 | Reactant 2 | Product Type | Typical Conditions | Ref. |

|---|---|---|---|---|

| Hydrazide | Aldehyde/Ketone | Acylhydrazone | Acidic or Aniline Catalyst | nih.govwikipedia.org |

| Hydrazide | Acyl Chloride | N',N'-Diacylhydrazine | Base | wikipedia.org |

| Activated Amide | Hydrazine Hydrate | Acyl Hydrazide | Aqueous, 25°C | researchgate.netorganic-chemistry.org |

Redox Chemistry of Hydrazide Functionalities

The hydrazide moiety can participate in various oxidation and reduction reactions. While generally considered less sensitive to oxidation than their parent hydrazines, hydrazides can react with atmospheric oxygen, a process enhanced by the presence of metal ions, to produce reactive oxygen species. nih.gov The oxidation of hydrazides can lead to the formation of acyl radicals, as demonstrated in studies with the anti-tuberculosis drug isoniazid. rsc.org

Metal-free oxidation of aromatic hydrazides to aromatic diazenes can be achieved using stable oxoammonium salts like Bobbitt's salt. organic-chemistry.org This reaction proceeds via a polar hydride transfer mechanism and is often chemoselective, tolerating other sensitive functional groups. organic-chemistry.org Conversely, the reduction of hydrazides, for example with diborane, is a known transformation, though detailed mechanistic studies on the specific substrate are less common. acs.org The enolate forms of aryl hydrazides have been found to be exceptionally reactive towards reduction of certain metal complexes, highlighting their potential role as antioxidants. nih.gov

Cycloaddition Reactions and Heterocycle Formation

Hydrazides are pivotal precursors for synthesizing a wide array of nitrogen-containing heterocycles. nih.govnih.gov They can be converted into reactive intermediates, such as azomethine imines, which are 1,3-dipoles. These dipoles readily undergo [3+2] cycloaddition reactions with various dipolarophiles like alkenes and alkynes to form five-membered rings like pyrazolidines. acs.org For example, the reaction of aldehydes with hydrazine derivatives in the presence of a dipolarophile can lead to intermolecular [3+2] cycloadditions. acs.org

The condensation of hydrazides with 1,3-dicarbonyl compounds is a classic and effective method for constructing pyrazole (B372694) rings. nih.gov Similarly, reactions with imides can yield triazoles through the Einhorn-Brunner reaction. wikipedia.org Multicomponent reactions involving hydrazines, aldehydes, and a source of a two-carbon unit are powerful strategies for creating substituted pyrazoles and other heterocycles in a single step. nih.govfrontiersin.orgnih.gov These methods are valued for their efficiency and ability to build molecular diversity. nih.gov

Reactivity of the m-Aminobenzyl Substructure

The m-aminobenzyl portion of the molecule contains a primary aromatic amine attached to a benzene (B151609) ring. The reactivity of this substructure is dominated by the electronic influence of the amino group on the aromatic ring and the nucleophilic character of the amine itself.

Electrophilic Aromatic Substitution on the Benzene Ring

The amino (-NH2) group is a powerful activating group in electrophilic aromatic substitution (EAS) reactions. scispace.comlibretexts.org It donates electron density to the benzene ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.orglibretexts.org This activation is primarily directed to the ortho and para positions relative to the amino group. scispace.com

Therefore, in "Acetic acid, 2-(m-aminobenzyl)hydrazide," the amino group at the meta position relative to the benzylhydrazide substituent will direct incoming electrophiles (e.g., in nitration, halogenation, or sulfonation reactions) to the positions ortho and para to it (carbons 2, 4, and 6 of the aminobenzyl ring). masterorganicchemistry.commasterorganicchemistry.com The benzylhydrazide group itself is generally considered to be a deactivating group due to the electron-withdrawing nature of the carbonyl, which would direct to the meta positions relative to its point of attachment. The potent activating effect of the amino group, however, is expected to dominate the regiochemical outcome of EAS reactions.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Reactivity vs. Benzene | Directing Influence | Ref. |

|---|---|---|---|---|

| -NH2 (Amino) | Activating (Resonance Donor) | Faster | Ortho, Para | scispace.comlibretexts.org |

| -CH2R (Alkyl) | Activating (Inductive Donor) | Faster | Ortho, Para | libretexts.org |

| -COR (Acyl) | Deactivating (Inductive/Resonance Withdrawer) | Slower | Meta | masterorganicchemistry.com |

Amine-Based Transformations (e.g., Alkylation, Acylation, Schiff Base Formation)

The primary aromatic amine is nucleophilic and can undergo a variety of transformations. It can be alkylated with alkyl halides, although controlling the degree of substitution can be challenging. wikipedia.org A more controlled method for introducing alkyl groups is through reductive amination, where the amine reacts with an aldehyde or ketone to form an imine (or Schiff base), which is then reduced in situ to the corresponding secondary or tertiary amine. youtube.comyoutube.com

Acylation of the amino group is another common transformation, readily achieved by reacting the amine with acyl chlorides or anhydrides to form a more stable amide. youtube.com This reaction is often used as a protecting strategy for the amino group. Additionally, the reaction of the primary amine with aldehydes or ketones under dehydrating conditions leads to the formation of Schiff bases (imines), which are versatile intermediates in organic synthesis. researchgate.net

Intramolecular Rearrangements and Cyclization Pathways of the Compound

The structure of this compound makes it a versatile precursor for the synthesis of various heterocyclic systems. The hydrazide functional group is a well-established synthon in organic chemistry, readily participating in cyclization reactions to form stable ring structures. researchgate.net

Research on analogous acid hydrazides demonstrates their capacity to undergo condensation and subsequent cyclization with various reagents. For instance, hydrazides are known to react with compounds like carbon disulfide or isothiocyanates to yield thiadiazole or triazole derivatives. Similarly, reaction with diketones or keto-esters can lead to the formation of pyrazole or pyridazinone rings. nih.gov While specific studies on the intramolecular cyclization of this compound are not prevalent in the literature, the proximity of the terminal amino group on the benzyl (B1604629) ring to the hydrazide function suggests the potential for intramolecular reactions under certain conditions, possibly leading to the formation of large, macrocyclic structures or benzodiazepine-like skeletons, although such pathways would likely require specific catalytic conditions to overcome unfavorable ring strain.

More commonly, the hydrazide moiety acts as a nucleophile to react with external electrophiles, initiating a cyclization cascade. A general scheme for such reactions involves the initial formation of a hydrazone or a more complex intermediate, which then undergoes an intramolecular ring-closing step. Studies on other hydrazides have shown that they can be converted into various heterocyclic compounds. researchgate.netnih.gov

Furthermore, rearrangements are a known reaction pathway for certain hydrazide derivatives. For example, studies on the interaction of hydrazides with acids have noted instances of hydrolysis and rearrangement. nih.govrsc.org N'-formylacetohydrazide, a related structure, has been observed to undergo rearrangement to form acetamide (B32628) under specific conditions. nih.gov This indicates that under acidic catalysis, this compound could potentially undergo skeletal rearrangements, although specific pathways for this compound have not been detailed.

Table 1: Potential Heterocyclic Systems from Hydrazide Precursors This table is illustrative of cyclization pathways common to acid hydrazides and is based on established reactivity patterns.

| Reactant | Resulting Heterocycle | General Reaction Type | Reference |

|---|---|---|---|

| Carbon Disulfide (CS2) | Oxadiazole or Thiadiazole | Cyclocondensation | nih.gov |

| Phosgene Derivatives | Oxadiazolone | Cyclocondensation | researchgate.net |

| Orthoesters | 1,2,4-Triazole | Condensation/Cyclization | nih.gov |

| α,β-Unsaturated Ketones | Pyrazoline | Michael Addition/Cyclization | researchgate.net |

Kinetic and Thermodynamic Studies of this compound Reactivity

Detailed kinetic and thermodynamic parameters for this compound are not extensively documented in dedicated studies. However, valuable insights can be drawn from research on the reactivity of simpler, related hydrazides and hydrazines. The reactivity of the compound is primarily governed by the nucleophilicity of the two nitrogen atoms in the hydrazide group and the aromatic amino group.

Kinetic studies on the acylation of hydrazides provide a model for understanding their reactivity. For example, the acetylation of hydrazides when treated with acetic acid has been shown to be a relatively slow process at room temperature, with the reaction rate being dependent on the concentration of the acid. pharm.or.jp In one study, treating Z-Ala-NHNH2 with pure acetic acid resulted in 11% acetylation after 1 hour, increasing to 49% after 12 hours. pharm.or.jp This contrasts sharply with formylation, which is significantly faster. pharm.or.jp

The nucleophilicity of hydrazines, which is central to their kinetic behavior, does not always correlate directly with their basicity (pKa). researchgate.net This phenomenon, known as the alpha-effect, describes the enhanced nucleophilicity of an atom due to the presence of an adjacent atom with lone-pair electrons. Kinetic measurements for the reactions of various hydrazines with electrophiles have been used to determine their nucleophilicity parameters (N and sN) within the linear free energy relationship log k2 = sN(N + E). researchgate.net These studies show that while hydrazine itself is a potent nucleophile, substitution patterns significantly modulate its reactivity. researchgate.net

Table 2: Kinetic Data for Acylation of Z-Ala-NHNH2 at 20°C This table presents kinetic data for a model hydrazide to illustrate reaction rates.

| Acid (Concentration) | Time | % Acylation | Reference |

|---|---|---|---|

| Acetic Acid (100%) | 1 h | 11% | pharm.or.jp |

| Acetic Acid (100%) | 3 h | 28% | pharm.or.jp |

| Acetic Acid (100%) | 12 h | 49% | pharm.or.jp |

| Formic Acid (99%) | 30 min | >95% | pharm.or.jp |

Computational Insights into Reaction Mechanisms and Transition States

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for investigating the reaction mechanisms of this compound. rsc.org DFT calculations can be employed to model reaction pathways, identify stable intermediates and transition states, and calculate associated energy barriers, offering a detailed picture of the compound's reactivity at a molecular level. rsc.orgnih.gov

Computational studies on analogous molecules, such as other hydrazide derivatives or aromatic amines, demonstrate the utility of these methods. rsc.orgresearchgate.net A typical approach involves geometry optimization of reactants, products, and transition states using a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)). rsc.orgfrontiersin.org From these calculations, key thermodynamic and kinetic parameters, including activation energies (Ea) and reaction rate constants (k), can be determined. frontiersin.org For example, computational studies on the oxidation of aminomethanol (B12090428) revealed H-abstraction activation energies ranging from 3.5 to 9.3 kcal/mol depending on the site of attack. frontiersin.org

Furthermore, computational analysis can reveal nuanced details about a molecule's electronic structure that govern its reactivity. rsc.org

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can identify the most probable sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for intermolecular interactions. rsc.org

Fukui Functions and Non-Covalent Interaction (NCI) Analysis: These tools can precisely assign site-specific reactivity and visualize weak interactions, such as intramolecular hydrogen bonds, which can significantly influence the compound's conformation and reaction pathways. rsc.org

For more complex, multi-step reactions, advanced kinetic modeling based on frameworks like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory can be combined with high-level quantum chemistry calculations. rsc.org This approach allows for the determination of temperature- and pressure-dependent reaction kinetics and product branching ratios, providing a comprehensive understanding of the reaction system under various conditions. rsc.org

Table 3: Application of Computational Methods in Reactivity Studies This table summarizes common computational techniques and the insights they provide for molecules analogous to this compound.

| Computational Method | Information Gained | Example Application Reference |

|---|---|---|

| DFT (e.g., B3LYP, M06-2X) | Optimized geometries, reaction energies, activation barriers, thermodynamic properties. | rsc.orgfrontiersin.org |

| TD-DFT | Electronic transitions, interpretation of UV-Vis spectra. | rsc.org |

| FMO / MEP Analysis | Identification of nucleophilic/electrophilic sites, prediction of reactivity. | rsc.org |

| NBO / AIM / RDG Analysis | Charge transfer, analysis of covalent and non-covalent interactions (e.g., H-bonds). | rsc.orgnih.gov |

| RRKM Master Equation Modeling | Temperature- and pressure-dependent rate constants and product distributions. | rsc.org |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Acetic Acid, 2 M Aminobenzyl Hydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a paramount tool for determining the structure of organic molecules in both solution and solid states. A multi-faceted NMR approach would be employed for an exhaustive characterization of Acetic acid, 2-(m-aminobenzyl)hydrazide.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to provide key information about the number and environment of hydrogen atoms. The aromatic protons on the m-substituted benzene (B151609) ring would likely appear as complex multiplets in the range of δ 6.5-7.5 ppm. The benzylic protons (-CH₂-) adjacent to the aromatic ring are expected to produce a singlet or a doublet around δ 3.8-4.5 ppm. The methyl protons of the acetyl group would present as a sharp singlet further upfield, typically around δ 1.9-2.2 ppm. The amine (-NH₂) and hydrazide (-NH-NH-) protons would exhibit broad singlets, with chemical shifts that are highly dependent on the solvent and concentration, but could be expected in the regions of δ 3.5-5.0 ppm and δ 8.0-10.0 ppm, respectively. researchgate.netresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal the number of distinct carbon environments. The carbonyl carbon of the acetyl group would be the most downfield signal, anticipated around δ 170-175 ppm. The aromatic carbons would generate a series of signals between δ 110-150 ppm, with the carbon atom attached to the amino group appearing at a characteristic chemical shift. The benzylic carbon is expected around δ 40-50 ppm, and the methyl carbon of the acetyl group would be the most upfield signal, typically below δ 30 ppm. mdpi.com

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR could provide valuable information about the nitrogen environments. Three distinct signals would be expected for the amino (-NH₂), and the two hydrazide (-NH-) nitrogens, each with a unique chemical shift influenced by its hybridization and local electronic environment.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. It would be particularly useful in confirming the connectivity of the aromatic protons on the benzene ring by showing correlations between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. mdpi.com This would definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the benzylic proton signal to the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. mdpi.com It would be crucial for piecing together the molecular fragments. For example, a correlation between the methyl protons and the carbonyl carbon would confirm the acetyl group. Correlations from the benzylic protons to the aromatic carbons would verify the attachment of the benzyl (B1604629) group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could help determine the preferred conformation of the molecule in solution, for example, by showing through-space interactions between the benzylic protons and the protons on the aromatic ring.

A hypothetical summary of the expected ¹H and ¹³C NMR data is presented in Table 1.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Acetyl CH₃ | ~2.0 (s, 3H) | ~21 | Carbonyl C |

| Carbonyl C=O | - | ~172 | Acetyl CH₃, Hydrazide NH |

| Hydrazide NH-CO | ~9.5 (br s, 1H) | - | Carbonyl C, Benzylic CH₂ |

| Hydrazide NH-CH₂ | ~4.5 (br s, 1H) | - | Benzylic CH₂, Aromatic C |

| Benzylic CH₂ | ~4.0 (s, 2H) | ~45 | Aromatic C's, Hydrazide NH |

| Aromatic C-NH₂ | - | ~148 | Aromatic H's |

| Aromatic C's | ~6.6-7.2 (m, 4H) | ~114-130 | Benzylic CH₂, Other Aromatic H's |

| Amino NH₂ | ~3.7 (br s, 2H) | - | Aromatic C's |

This table represents theoretical data based on known chemical shift ranges for similar functional groups.

In the solid state, molecules can adopt different crystalline forms, known as polymorphs, which can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful technique to probe these structures. By analyzing the ¹³C and ¹⁵N chemical shifts and their anisotropies in the solid state, different polymorphic forms of this compound could be identified and characterized. Furthermore, ssNMR techniques can elucidate intermolecular interactions, such as hydrogen bonding networks, which are critical in defining the supramolecular assembly of the crystal lattice. nih.govresearchgate.net

The hydrazide linkage in this compound can exhibit restricted rotation, leading to the existence of different conformers in solution. Dynamic NMR studies, which involve recording spectra at various temperatures, can provide information on the kinetics of these conformational changes. By analyzing the coalescence of signals as the temperature is increased, the energy barriers for bond rotation around the amide and N-N bonds can be calculated, offering insights into the molecule's flexibility and conformational preferences.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. chemguide.co.uk

High-resolution mass spectrometry would be used to accurately determine the mass of the molecular ion of this compound. With a theoretical exact mass of 179.1059 g/mol for the molecular formula C₉H₁₃N₃O, HRMS can confirm this elemental composition with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. smolecule.com

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to produce a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts. nih.govlibretexts.org For this compound, key fragmentation pathways would be expected:

Cleavage of the N-N bond: This could lead to the formation of a benzylamine (B48309) radical and an acetylhydrazide cation, or vice versa.

Loss of the acetyl group: Fragmentation could involve the loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical.

Benzylic cleavage: A prominent fragment would likely be the m-aminobenzyl cation (m/z 106) or a related tropylium (B1234903) ion, formed by cleavage of the bond between the benzylic carbon and the adjacent nitrogen atom. This is often a very stable fragment in the mass spectra of benzyl derivatives. wikipedia.org

A predicted fragmentation table is shown below (Table 2).

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

| 180.1 ([M+H]⁺) | 137.1 | C₂H₃O (Acetyl radical) | [H₂N-C₆H₄-CH₂-NH-NH₂]⁺ |

| 180.1 ([M+H]⁺) | 106.1 | C₂H₅N₂O (Acetohydrazide) | [H₂N-C₆H₄-CH₂]⁺ |

| 180.1 ([M+H]⁺) | 77.1 | C₃H₆N₂O | [C₆H₅]⁺ (Phenyl cation, after rearrangement) |

| 106.1 | 79.1 | C₂H₃ (Ethene, after rearrangement) | [C₆H₅N]⁺ |

This table presents theoretically predicted fragmentation patterns.

By combining the detailed information from this suite of advanced spectroscopic techniques, a comprehensive and unambiguous structural assignment for this compound can be achieved.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Gas-Phase Conformation

No published studies utilizing Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for the analysis of "this compound" are available. Such a study would be invaluable for separating potential isomers and determining the compound's collisional cross-section (CCS) in the gas phase. The CCS value provides insight into the molecule's three-dimensional shape and conformational flexibility. Without experimental data, no data table on its gas-phase conformation can be generated.

Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy) for Functional Group Identification and Molecular Fingerprinting

While general characteristic vibrational frequencies for the functional groups present in "this compound" (e.g., N-H, C=O, C-N, aromatic C-H) can be predicted, no specific, experimentally recorded Infrared (IR) or Raman spectra have been published for this compound. Detailed analysis requires experimental data to create a "molecular fingerprint" and confirm the presence and environment of these functional groups. Without these spectra, a data table of vibrational frequencies and their assignments cannot be compiled.

Electronic Spectroscopy (UV-Vis Spectroscopy) for Chromophore Analysis and Electronic Transitions

There are no available UV-Vis spectroscopic data for "this compound". An experimental UV-Vis spectrum would identify the wavelengths of maximum absorbance (λmax), which correspond to electronic transitions within the molecule's chromophores (the aminobenzyl group and the hydrazide moiety). This information is crucial for understanding the compound's electronic structure. The absence of this data precludes the creation of a table of electronic transitions.

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis of Solid-State Structures

A search of crystallographic databases reveals no entries for "this compound". X-ray crystallography on a single crystal would provide definitive information about its three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. Powder X-ray diffraction (PXRD) could be used to identify the crystalline phase. As no crystallographic studies have been performed or published, no data on its solid-state structure is available.

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD), Optical Rotatory Dispersion (ORD)) for Stereochemical Assignments of Derivatives

"this compound" is not inherently chiral. Therefore, chiroptical spectroscopic techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) would not be applicable to the parent compound. These techniques are used to study chiral molecules. If chiral derivatives of this compound were to be synthesized, these methods would be essential for determining their stereochemistry. However, no such derivatives or related chiroptical studies have been reported in the scientific literature.

Compound Names

Computational and Theoretical Studies of Acetic Acid, 2 M Aminobenzyl Hydrazide

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular orbital energies, and the nature of chemical bonds.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the ground-state properties of medium-sized organic molecules like Acetic acid, 2-(m-aminobenzyl)hydrazide. A typical DFT study, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to optimize the molecule's geometry and calculate key electronic descriptors. as-proceeding.com

These calculations yield crucial parameters that govern the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

For illustrative purposes, the following table presents hypothetical DFT-calculated electronic properties for this compound, based on data from analogous hydrazide compounds. nih.gov

| Electronic Property | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | -0.4 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.4 eV | Suggests high chemical stability |

| Dipole Moment | 3.5 D | Indicates a polar molecule |

| Electronegativity (χ) | 3.1 eV | Overall electron-attracting tendency |

| Chemical Hardness (η) | 2.7 eV | Resistance to change in electron distribution |

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen and the amino group's nitrogen, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrazide and amine hydrogens, marking them as sites for nucleophilic interaction. as-proceeding.com

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of this compound, arising from several rotatable single bonds, means it can exist in numerous conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them.

This exploration is typically performed by systematically rotating key dihedral angles and calculating the corresponding energy, thus mapping out the potential energy surface (PES). For this molecule, critical rotations would include the C-C bond of the benzyl (B1604629) group, the C-N bonds, and the N-N bond of the hydrazide linkage. Theoretical studies on related hydrazides have shown that the geometry around the hydrazide link (CO-NH-N) can exist in Z (cis) and E (trans) isomers, with distinct energetic profiles. mdpi.com

The results of a conformational search would reveal the global minimum energy conformer—the most stable and thus most populated structure at equilibrium—as well as other low-energy local minima. This information is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred conformation. For example, studies on N, N'-dibenzylhydrazine have shown that substituent effects can significantly influence the stability of different conformers. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various types of spectra, which can then be used to interpret and verify experimental findings.

For this compound, DFT calculations could predict its infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. The vibrational frequencies from an optimized geometry calculation correspond to the absorption bands in an IR spectrum. These calculated frequencies are often scaled by a small factor to better match experimental values. Key predicted vibrations would include the C=O stretch of the amide, N-H stretches of the hydrazide and amine groups, and various C-H and C-N bond vibrations.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method. These theoretical shifts provide a basis for assigning the signals in an experimentally obtained NMR spectrum. Studies on related hydrazone derivatives have demonstrated good agreement between calculated and experimental spectroscopic data. tandfonline.com

The table below illustrates a hypothetical comparison between calculated and expected experimental spectroscopic data for the target molecule.

| Spectroscopic Data | Predicted Value (Computational) | Expected Experimental Range |

| IR Frequency (cm⁻¹) | ||

| C=O Stretch | 1670 cm⁻¹ | 1650-1680 cm⁻¹ |

| Amine N-H Stretch | 3400, 3350 cm⁻¹ | 3300-3500 cm⁻¹ |

| Hydrazide N-H Stretch | 3310 cm⁻¹ | 3200-3400 cm⁻¹ |

| ¹H NMR Shift (ppm) | ||

| Carbonyl-adjacent N-H | 8.5 ppm | 8.0-9.0 ppm |

| Amine -NH₂ | 4.5 ppm | 4.0-5.0 ppm |

| Methylene -CH₂- | 4.2 ppm | 4.0-4.5 ppm |

Molecular Dynamics Simulations for Solvation Effects and Dynamic Behavior

While quantum chemical calculations are excellent for studying molecules in a vacuum, the properties of a molecule can be significantly altered by its environment, such as a solvent. Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, including its interactions with solvent molecules.

An MD simulation of this compound in a solvent like water would involve placing the molecule in a box of explicit solvent molecules and simulating their movements over time based on a force field. This would reveal how the solvent affects the conformational preferences of the molecule. For instance, polar solvents might stabilize conformers with a larger dipole moment. The simulation would also provide insights into the formation and dynamics of hydrogen bonds between the molecule and water, particularly at the amino and hydrazide functional groups. Such simulations have been used to study the hydration and mobility of water around complex molecules. nitech.ac.jp

The output of an MD simulation is a trajectory that tracks the position and velocity of every atom over time. Analysis of this trajectory can yield information on:

Radial Distribution Functions (RDFs): To understand the structuring of solvent molecules around specific functional groups.

Hydrogen Bond Lifetimes: To quantify the stability of solute-solvent interactions.

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

In Silico Modeling of Intermolecular Interactions and Supramolecular Architectures

Furthermore, molecular docking simulations, a key component of in silico modeling, could be used to predict how this molecule might bind to a biological target, such as an enzyme active site. These simulations would explore possible binding poses and estimate the binding affinity, providing a first step in assessing its potential pharmacological relevance.

Reaction Pathway Modeling, Transition State Characterization, and Reaction Coordinate Analysis

A comprehensive review of scientific literature and computational chemistry databases reveals a significant gap in the specific computational and theoretical studies of this compound. At present, there are no published research articles or data repositories containing detailed investigations into the reaction pathway modeling, transition state characterization, or reaction coordinate analysis for this particular compound.

General computational studies on hydrazide derivatives have been conducted, often focusing on aspects such as synthesis, molecular docking, and predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. rsc.orgmdpi.comresearchgate.netmdpi.comnih.govrsc.orgmdpi.com For instance, research on the interactions of various alkyl, aryl, and heteroaryl hydrazides with acetic acid has explored outcomes like N-acetylation and hydrolysis, but these studies have not delved into the computational modeling of the reaction mechanisms themselves. rsc.orgresearchgate.netnih.govrsc.orgpharm.or.jp

Methodologically, theoretical studies on related chemical entities, such as nitrotoluenes and hydrazine (B178648) radical reactions, employ computational techniques like Density Functional Theory (DFT) and high-level ab initio methods (e.g., CCSD(T)) to map potential energy surfaces, locate transition states, and analyze reaction kinetics. researchgate.netrsc.org These approaches are standard for elucidating reaction mechanisms, determining activation energies, and characterizing the geometric and energetic properties of transition states.

However, the application of these specific computational methodologies to this compound has not been documented in the available scientific literature. Consequently, there is no specific data to present in the form of tables detailing research findings such as activation energies, transition state geometries, or reaction coordinates for this compound. The field awaits dedicated computational investigations to elucidate the mechanistic details of reactions involving this compound.

Synthesis and Exploration of Acetic Acid, 2 M Aminobenzyl Hydrazide Derivatives and Analogues

Systematic Modifications of the Hydrazide Moiety

The hydrazide group (-CONHNH2) is a key functional handle for derivatization due to the nucleophilicity of the terminal amino group and its ability to undergo condensation and cyclization reactions. mdpi.com

Synthesis of Substituted Hydrazones and N'-Acylhydrazides

Substituted Hydrazones: One of the most common reactions involving hydrazides is their condensation with aldehydes and ketones to form hydrazones. mdpi.com This reaction typically proceeds by refluxing the hydrazide with the corresponding carbonyl compound in a protic solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid). nih.govmdpi.com The resulting N'-benzylidene or N'-alkylidene acetohydrazides are often crystalline solids and can be purified by recrystallization. This reaction allows for the introduction of a wide array of substituents, significantly expanding the chemical space of the parent molecule.

Interactive Data Table: Examples of Hydrazone Derivatives

| Reactant (Aldehyde/Ketone) | Resulting Hydrazone Derivative Name |

| Benzaldehyde (B42025) | Acetic acid, 2-[m-amino(phenylmethylene)benzyl]hydrazide |

| 4-Hydroxybenzaldehyde | Acetic acid, 2-[m-amino(4-hydroxyphenylmethylene)benzyl]hydrazide |

| 4-Nitrobenzaldehyde | Acetic acid, 2-[m-amino(4-nitrophenylmethylene)benzyl]hydrazide |

| Acetone | Acetic acid, 2-[m-amino(propan-2-ylidene)benzyl]hydrazide |

| 2-Furaldehyde | Acetic acid, 2-(2-furanylmethylene)hydrazide derivative of m-aminobenzylhydrazide uni.lu |

N'-Acylhydrazides: The terminal nitrogen of the hydrazide can be readily acylated to form N',N-diacylhydrazine derivatives. This is typically achieved by reacting the hydrazide with acylating agents such as acyl chlorides or anhydrides under basic conditions. nih.gov For instance, treatment with acetic anhydride (B1165640) can yield the N'-acetyl derivative. nih.govnih.gov This modification is significant as it can alter the electronic properties and hydrogen bonding capabilities of the hydrazide moiety. Studies on various hydrazides have shown that acylation can occur as a side reaction when using acids like acetic or formic acid as solvents or catalysts, highlighting the nucleophilicity of the hydrazide group. pharm.or.jp

Interactive Data Table: Examples of N'-Acylhydrazide Derivatives

| Acylating Agent | Resulting N'-Acylhydrazide Derivative Name |

| Acetyl Chloride | N'-acetyl-N'-[(3-aminophenyl)methyl]acetohydrazide nih.gov |

| Benzoyl Chloride | N'-benzoyl-N'-[(3-aminophenyl)methyl]acetohydrazide |

| Propionyl Anhydride | N'-propionyl-N'-[(3-aminophenyl)methyl]acetohydrazide |

| Chloroacetyl Chloride | N'-(chloroacetyl)-N'-[(3-aminophenyl)methyl]acetohydrazide |

Formation of Cyclic Hydrazide Derivatives

The hydrazide functionality serves as a crucial synthon for building various five-membered heterocyclic rings. These cyclization reactions often involve bifunctional reagents that react with both nitrogen atoms of the hydrazide or with the nitrogen and the adjacent carbonyl group.

1,3,4-Oxadiazoles: Reaction of the hydrazide with carbon disulfide in the presence of a base like potassium hydroxide, followed by acidification, can lead to the formation of a 5-mercapto-1,3,4-oxadiazole ring. nih.gov

1,2,4-Triazoles: Treatment of the hydrazide with an isothiocyanate, such as phenyl isothiocyanate, first yields a thiosemicarbazide (B42300) intermediate. nih.gov This intermediate can then be cyclized under basic conditions to afford a 1,2,4-triazole-3-thione derivative.

Pyrazoles: Condensation with 1,3-dicarbonyl compounds, like acetylacetone (B45752) (pentane-2,4-dione), in a suitable solvent system can result in the formation of a pyrazole (B372694) ring attached to the core structure. nih.govbeilstein-journals.org

Interactive Data Table: Examples of Cyclic Derivatives

| Reagent(s) | Resulting Heterocyclic Derivative |

| Carbon Disulfide, KOH | 2-{[5-(m-Aminobenzyl)-1,3,4-oxadiazol-2-yl]methyl}acetamide |

| Phenyl Isothiocyanate, NaOH | N'-[(3-aminophenyl)methyl]-N-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetamide |

| Acetylacetone (Pentane-2,4-dione) | N'-[(3-aminophenyl)methyl]-N-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide nih.gov |

Chemical Derivatization of the m-Aminobenzyl Unit

The m-aminobenzyl portion of the molecule provides two sites for modification: the primary aromatic amine and the benzene (B151609) ring itself.

Functionalization at the Amine Nitrogen (e.g., Amide, Urea (B33335), Thiourea Formation)

The primary aromatic amine is a potent nucleophile and can undergo a variety of reactions to form stable derivatives.

Amide Formation: Standard acylation conditions, such as reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine), can convert the amine into a corresponding amide. nih.gov

Urea and Thiourea Formation: Ureas and thioureas are readily synthesized by treating the amine with isocyanates and isothiocyanates, respectively. researchgate.netnih.gov These reactions are typically high-yielding and proceed under mild conditions. The formation of urea derivatives is a common strategy in medicinal chemistry to introduce hydrogen bond donors and acceptors. nih.gov

Interactive Data Table: Derivatives of the m-Amine Group

| Reagent | Derivative Type | Resulting Derivative Name |

| Benzoyl Chloride | Amide | Acetic acid, 2-[m-(benzoylamino)benzyl]hydrazide |

| Phenyl Isocyanate | Urea | Acetic acid, 2-[m-(3-phenylureido)benzyl]hydrazide nih.gov |

| Ethyl Isothiocyanate | Thiourea | Acetic acid, 2-[m-(3-ethylthioureido)benzyl]hydrazide |

| 4-Chlorobenzoyl Chloride | Amide | Acetic acid, 2-[m-(4-chlorobenzoylamino)benzyl]hydrazide nih.gov |

Aromatic Ring Functionalization via Electrophilic or Transition-Metal Catalyzed Reactions

Electrophilic Aromatic Substitution: The amino group is a strong activating, ortho-, para-directing group. The hydrazide-containing alkyl substituent is also ortho-, para-directing, though likely less activating. Therefore, electrophilic substitution reactions such as halogenation (e.g., with Br2), nitration (e.g., with HNO3/H2SO4), or sulfonation are expected to occur primarily at the positions ortho and para to the amino group (C2, C4, and C6 positions of the benzyl (B1604629) ring). The precise regioselectivity would depend on steric hindrance and reaction conditions.

Transition-Metal Catalyzed Reactions: Modern synthetic methods allow for precise functionalization of aromatic rings. bohrium.com

Cross-Coupling Reactions: The amino group can be converted to a more versatile functional group for cross-coupling. For example, diazotization followed by a Sandmeyer reaction could install a halide (Br, Cl), which can then participate in palladium-catalyzed reactions like Suzuki (to form C-C bonds with boronic acids), Heck (to form C-C bonds with alkenes), or Buchwald-Hartwig amination (to form C-N bonds). beilstein-journals.org

Directed C-H Functionalization: The amide, urea, or other nitrogen-containing derivatives formed in section 6.2.1 can act as directing groups for transition-metal-catalyzed C–H activation. nih.govrsc.org For example, a rhodium or palladium catalyst could selectively functionalize the C-H bond ortho to the directing group, enabling the introduction of various substituents with high regioselectivity. nih.govresearchgate.net

Development of Polymeric and Oligomeric Structures Incorporating Acetic Acid, 2-(m-Aminobenzyl)hydrazide Units

The trifunctional nature of this compound makes it a potential monomer for the synthesis of novel polymers and oligomers through polycondensation reactions. Different functional groups can be engaged to create polymers with distinct backbone structures.

Polyamides: The molecule can act as a diamine monomer by engaging the aromatic amine and the terminal hydrazide nitrogen. Reaction with a dicarboxylic acid chloride (e.g., terephthaloyl chloride) could lead to the formation of a polyamide, with the potential for cross-linking through the less reactive hydrazide nitrogen.

Poly(hydrazone)s: The aromatic amine could first be protected or acylated. The remaining hydrazide can then be reacted with a dialdehyde (B1249045) (e.g., glutaraldehyde (B144438) or terephthalaldehyde). This would result in a linear polymer linked by hydrazone bonds (-C=N-N-), which are known for their dynamic covalent nature.

Polyureas: By reacting the aromatic amine and the terminal hydrazide nitrogen with a diisocyanate (e.g., toluene (B28343) diisocyanate), a polyurea could be synthesized. The differential reactivity of the aromatic amine versus the hydrazide nitrogen would be a critical factor in controlling the structure of the resulting polymer.

These polymeric materials would incorporate the flexible benzylhydrazide linker and could exhibit interesting properties for materials science applications, such as chelation or film formation.

Structure-Reactivity and Structure-Property Relationship Studies of Analogues in Chemical Systems

The reactivity of hydrazide derivatives is largely governed by the nucleophilicity of the hydrazine (B178648) moiety and the electronic effects of substituents on the aromatic ring. For analogues of this compound, modifications can be systematically introduced at three primary locations: the acyl group, the benzyl group, and the hydrazine nitrogen atoms.

Influence of Substituents on the Benzyl Ring:

The nature and position of substituents on the m-aminobenzyl ring significantly impact the electron density and, consequently, the reactivity of both the amino group and the hydrazide functionality. Electron-donating groups (EDGs) are expected to enhance the nucleophilicity of the aromatic amino group, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) would decrease its basicity and nucleophilicity.

A hypothetical quantitative structure-property relationship (QSPR) study could correlate the Hammett substituent constants (σ) of various substituted benzylhydrazides with their observed reaction rates in a model reaction, such as acylation or condensation. For instance, the rate of hydrazone formation with a standard aldehyde would likely show a positive correlation with the electron-donating ability of the substituent.

| Analogue | Substituent (Position) | Expected effect on Reactivity of Amino Group |

| Acetic acid, 2-(m-hydroxybenzyl)hydrazide | -OH (meta) | Increased nucleophilicity |

| Acetic acid, 2-(m-nitrobenzyl)hydrazide | -NO2 (meta) | Decreased nucleophilicity |

| Acetic acid, 2-(m-chlorobenzyl)hydrazide | -Cl (meta) | Decreased nucleophilicity (inductive) |

| Acetic acid, 2-(m-methylbenzyl)hydrazide | -CH3 (meta) | Increased nucleophilicity |

Modifications of the Hydrazide Moiety:

The hydrazide group itself is a versatile functional handle. Its reactivity can be modulated by N-alkylation or N-arylation. Such modifications would influence the steric hindrance around the reactive centers and the electronic properties of the hydrazide. For example, N'-substitution on the terminal nitrogen would sterically hinder reactions at this site and could alter the conformational preferences of the molecule, thereby affecting its ability to participate in reactions like cyclization.

Studies on related hydrazide systems have shown that the acyl group can also be varied. Replacing the acetyl group with bulkier or more electron-rich/poor acyl groups would directly influence the reactivity of the adjacent nitrogen atom and the amide bond's susceptibility to hydrolysis.

| Modification | Expected Impact on Reactivity |

| N'-alkylation | Steric hindrance at the terminal nitrogen, potential for altered cyclization pathways. |

| Acyl group variation (e.g., benzoyl) | Altered electronic properties of the amide and adjacent nitrogen, influencing nucleophilicity and hydrolytic stability. |

Research on benzoquinone derivatives has demonstrated that substituents significantly impact reactivity towards thiols, with electron-withdrawing groups enhancing the reaction rate. nih.govnih.gov A similar approach could be applied to study the reactivity of this compound analogues in Michael addition reactions, correlating substituent effects with reaction kinetics. nih.govnih.gov

High-Throughput Synthesis and Screening of Compound Libraries for Novel Chemical Reactivity

High-throughput synthesis (HTS) and screening are powerful tools for accelerating the discovery of new chemical entities with desired properties. nih.gov In the context of this compound, these techniques can be employed to rapidly generate large libraries of analogues and screen them for novel chemical reactivity.

Combinatorial Synthesis of Hydrazide Libraries:

The synthesis of hydrazide libraries can be efficiently achieved through combinatorial chemistry. researchgate.net A common approach involves the reaction of a diverse set of hydrazides with a library of aldehydes or ketones to generate a library of hydrazones. researchgate.net For analogues of this compound, a library could be constructed by reacting a core hydrazide scaffold with a variety of carbonyl compounds.

Alternatively, a library of substituted benzylamines could be reacted with a set of acyl hydrazides to generate a diverse library of target compounds. The use of automated synthesis platforms allows for the rapid and parallel synthesis of these compounds in microplate formats. semanticscholar.org

| Building Block 1 (Hydrazides) | Building Block 2 (Aldehydes) | Resulting Library |

| This compound | Benzaldehyde | Hydrazone Library |

| Propanoic acid, 2-(m-aminobenzyl)hydrazide | 4-Chlorobenzaldehyde | |

| Benzoic acid, 2-(m-aminobenzyl)hydrazide | 4-Methoxybenzaldehyde | |

| ... | ... |

Screening for Novel Chemical Reactivity:

Once a library of this compound analogues is synthesized, it can be screened for various types of chemical reactivity. This goes beyond traditional biological screening to explore the potential of these compounds as catalysts, synthons for complex heterocycles, or participants in novel chemical transformations.

Assay Development for Reactivity Screening:

Developing robust high-throughput screening assays is critical for identifying hits from a large compound library. nih.gov These assays can be designed to detect specific reaction outcomes. For instance:

Catalytic Activity: A fluorescent or colorimetric assay could be designed to screen for analogues that catalyze a specific reaction, such as hydrolysis or a condensation reaction. The assay would involve incubating the library compounds with the reactants and a reporter substrate.

Cyclization Reactions: Screening for the formation of new heterocyclic rings can be achieved using techniques like mass spectrometry or HPLC to detect the presence of new products after subjecting the library to cyclization conditions (e.g., heat, acid/base catalysis).

Novel Bond Formations: A screen could be developed to identify analogues that participate in unexpected bond-forming reactions. This might involve trapping reactive intermediates or analyzing the reaction products under various conditions.

Recent advances in "direct-to-biology" high-throughput chemistry, where compounds are synthesized and screened in the same plate, offer a streamlined approach to library evaluation. semanticscholar.org This methodology minimizes the need for purification of each library member before screening, significantly accelerating the discovery process. semanticscholar.org The principles of this approach could be adapted for screening for novel chemical reactivity.

The exploration of the chemical space around this compound through systematic analogue synthesis and high-throughput reactivity screening holds the potential to uncover new chemical transformations and provide valuable insights into structure-reactivity relationships.

Advanced Academic Applications of Acetic Acid, 2 M Aminobenzyl Hydrazide in Chemical Research

Utility as a Versatile Building Block in Complex Organic Synthesis

Acetic acid, 2-(m-aminobenzyl)hydrazide is a bifunctional organic molecule that holds significant potential as a versatile precursor in the synthesis of complex molecular architectures. Its structure is characterized by two key reactive sites: a nucleophilic hydrazide moiety (-CONHNH₂) and a primary aromatic amine (-NH₂) attached to a benzyl (B1604629) ring. This unique combination allows for a variety of chemical transformations, making it an attractive starting material for constructing elaborate organic compounds. The hydrazide group is a well-established precursor for forming hydrazones and participating in cyclization reactions, while the amino group offers a convenient handle for substitution, diazotization, or amide bond formation. smolecule.com

Construction of Nitrogen-Containing Heterocyclic Scaffolds

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science, as these motifs are prevalent in a vast array of bioactive molecules and functional materials. The hydrazide functionality is a particularly powerful tool for assembling various heterocyclic rings. This compound can, in principle, be utilized to generate a diverse range of heterocyclic systems.

For instance, condensation of the hydrazide with 1,3-dicarbonyl compounds would yield pyrazoles, while reaction with α,β-unsaturated ketones could lead to pyrazolines. Furthermore, treatment with isothiocyanates followed by cyclization is a known route to triazole derivatives. The presence of the m-aminobenzyl group offers a secondary point for annulation, potentially leading to more complex, fused heterocyclic systems. Transition metal-catalyzed C-H activation and annulation reactions, a modern approach for heterocycle synthesis, could also be envisioned, targeting the benzyl ring C-H bonds.

Below is a table illustrating potential heterocyclic scaffolds that could be synthesized from this compound.

| Target Heterocycle | Potential Co-reactant(s) | Key Reaction Type |

| Pyrazole (B372694) | 1,3-Diketone (e.g., acetylacetone) | Condensation/Cyclization |

| 1,2,4-Triazole | Isothiocyanate, followed by alkyl halide | Addition/Cyclization |

| Pyridazinone | γ-Ketoacid | Condensation/Cyclization |

| Oxadiazole | Carbon disulfide, followed by oxidative cyclization | Cyclocondensation |

Synthesis of Macrocyclic and Cage Compounds

Macrocycles and cage compounds are of great interest for their applications in host-guest chemistry, molecular recognition, and catalysis. The formation of these large, cyclic structures often relies on the use of rigid or semi-rigid building blocks that can be linked together through high-yielding reactions. The bifunctional nature of this compound makes it a candidate for such constructions.

The two reactive termini—the hydrazide and the aromatic amine—can be made to react with complementary difunctional or trifunctional monomers. For example, a [2+2] macrocyclization could be envisioned by reacting two molecules of the hydrazide with two molecules of a dialdehyde (B1249045). The first step would involve the formation of a bis-hydrazone intermediate via reaction at the hydrazide termini. The remaining two amino groups could then be coupled, for instance, through amide bond formation with a diacyl chloride, to close the ring. The use of hydrazone bond formation is particularly advantageous in the synthesis of molecular cages due to its reversibility, which allows for error-checking and the formation of thermodynamically stable products.

| Macrocyclic/Cage Architecture | Potential Co-monomer(s) | Key Linking Chemistry |

| [2+2] Macrocycle | Dialdehyde (e.g., terephthaldehyde) | Hydrazone & Amide Formation |

| [3+2] Cage Structure | Trialdehyde (e.g., 1,3,5-triformylbenzene) | Hydrazone Formation |

| Peptide-based Macrocycle | N-protected amino acid | Peptide Coupling |

Precursor for Advanced Functional Organic Materials

The development of functional organic materials, including polymers and covalent organic frameworks (COFs), is a rapidly advancing field. Hydrazide-containing monomers are valuable in this context due to their ability to form stable hydrazone linkages, which are more robust than the more common imine linkages found in many COFs.

This compound could serve as a monomer in the synthesis of porous organic polymers or COFs. Polymerization with multifunctional aldehydes could lead to the formation of hydrazone-linked frameworks. The presence of the free acetic acid moiety within the polymer backbone, or a derivative thereof, could impart specific functionalities, such as hydrophilicity or sites for post-synthetic modification. Such materials could find applications in gas storage, separation, or as supports for catalysts.

Integration into Chemical Probe Design Methodologies

Chemical probes are essential tools for studying biological systems, allowing for the detection of specific analytes or the investigation of protein function. The structural features of this compound provide a foundation for its potential development into sophisticated chemical probes.

Development of Fluorescent and Luminescent Chemosensors

Fluorescent chemosensors are designed to signal the presence of a specific ion or molecule through a change in their fluorescence properties. Hydrazide and hydrazone derivatives are frequently employed in the design of these sensors. The general strategy involves coupling the hydrazide to a fluorophore. In the "off" state, the fluorescence is often quenched. Upon binding to a target analyte, a chemical reaction, such as the hydrolysis of a hydrazone or a change in the electronic properties of the system, can lead to a "turn-on" fluorescent response.

Given its structure, this compound could be derivatized to create a chemosensor. The m-amino group could be used as an attachment point for a fluorophore. The hydrazide moiety could then be condensed with an appropriate aldehyde to create a sensor tailored for a specific analyte. For example, reaction with salicylaldehyde (B1680747) could yield a Schiff base-hydrazone capable of coordinating with metal ions like Al³⁺ or Cu²⁺, leading to a detectable change in fluorescence through mechanisms like chelation-enhanced fluorescence (CHEF).

| Potential Analyte | Proposed Sensing Mechanism | Fluorophore Moiety (Example) |

| Metal Ions (e.g., Al³⁺, Cu²⁺) | Chelation-Enhanced Fluorescence (CHEF) | Dansyl or NBD attached at the amino group |

| pH | Photoinduced Electron Transfer (PeT) | Coumarin or Fluorescein |

| Reactive Oxygen Species | Oxidation of hydrazide/amine | Boron-dipyrromethene (BODIPY) |

Design of Affinity-Based Chemical Tools

Affinity-based probes are used to selectively label and identify proteins or other biomolecules within a complex biological sample. These probes typically consist of three parts: a reactive group for covalent modification, a recognition element that directs the probe to the target, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and purification.

The hydrazide group is a bioorthogonal reactive handle, meaning it can react with aldehydes and ketones in a biological environment without interfering with native cellular processes. This makes it an ideal component for activity-based protein profiling (ABPP) probes. This compound could be elaborated into an affinity-based probe. The m-aminobenzyl portion could be modified to act as a recognition element for a specific enzyme class. The hydrazide would serve as the reactive "warhead" to covalently label the target protein, which may have an electrophilic cofactor or a site that can be oxidized to an aldehyde. A reporter tag could be attached to the molecule, for instance, via the nitrogen of the acetylhydrazide moiety, to complete the probe's design.

Applications in Photoaffinity Labeling Chemistry

Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize non-covalent interactions between small molecules and their biological targets, such as proteins. enamine.netnih.gov The strategy involves a "photoaffinity probe," which is a molecule comprising a pharmacophore that recognizes the target, a photoreactive group, and often a reporter tag for detection. mdpi.com Upon irradiation with light of a specific wavelength, the photoreactive group is converted into a highly reactive, short-lived species (e.g., a carbene or nitrene) that forms a covalent bond with nearby amino acid residues in the binding site of the target protein. enamine.net

While this compound is not intrinsically photoreactive, its structure contains a key functional group—the aromatic primary amine (m-amino)—that serves as an ideal synthetic handle for the introduction of a photoactivatable moiety. The m-positioning of the amino group on the benzyl ring allows for straightforward chemical modification without significantly altering the core scaffold that might be responsible for a putative biological interaction.

Conversion to a Photoaffinity Probe: The primary aromatic amine of this compound can be readily converted into several common photoreactive groups. The most direct application involves its transformation into an aryl azide (B81097) . This can be achieved through diazotization of the amine with reagents like sodium nitrite (B80452) in acidic conditions, followed by treatment with sodium azide. mdpi.com The resulting aryl azide is a widely used photocrosslinker due to its relatively small size and its ability to be activated by UV light to generate a highly reactive nitrene intermediate. enamine.netnih.gov

Once functionalized, the new aryl azide derivative of this compound could be used to probe its interactions within a biological system. For instance, if the parent compound were identified as a ligand for a specific protein in a phenotypic screen, this photoaffinity version could be synthesized to covalently label and definitively identify the protein target from a complex cellular lysate. enamine.net The hydrazide end of the molecule could be further modified with a reporter tag, such as biotin or a fluorescent dye, to facilitate detection and enrichment of the cross-linked protein-probe complex for subsequent analysis by mass spectrometry. nih.gov